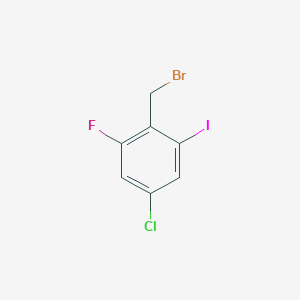
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like dichloromethane under reflux conditions . Another approach involves the use of halogen exchange reactions where a precursor compound is treated with halogenating agents to introduce the desired halogen atoms .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced purification techniques like recrystallization and chromatography is also common to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds with extended conjugation .
Applications De Recherche Scientifique
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to interact with biological targets and modulate their activity.
Material Science: It is employed in the synthesis of advanced materials such as polymers and liquid crystals with unique optical and electronic properties
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms allows it to form strong halogen bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: A compound with a similar bromomethyl group but different ring structure.
2-Bromo-5-chlorobenzyl fluoride: Similar halogenation pattern but lacks the iodine atom.
2-(Bromomethyl)-5-chloro-1-fluorobenzene: Similar structure but without the iodine atom.
Uniqueness
2-(Bromomethyl)-5-chloro-1-fluoro-3-iodobenzene is unique due to the presence of four different halogen atoms on the benzene ring. This unique combination of halogens imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C7H4BrClFI |
|---|---|
Poids moléculaire |
349.36 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-chloro-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4BrClFI/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
Clé InChI |
PKPNDLWWNZZPPE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CBr)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


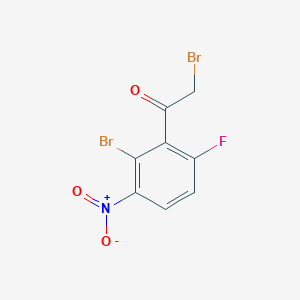
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

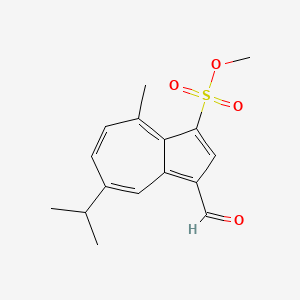
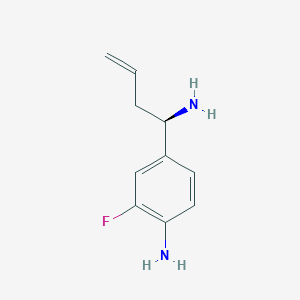

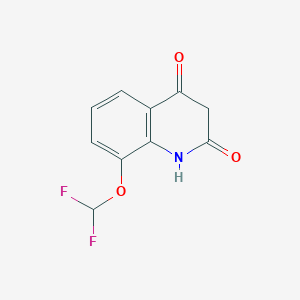
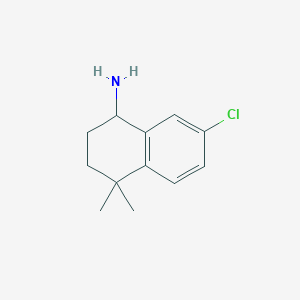

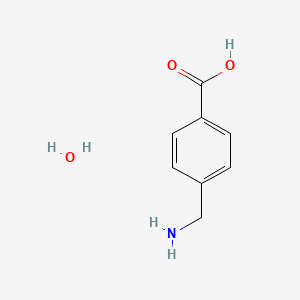

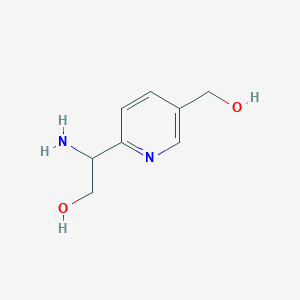
![tert-Butyl (6-cyanobenzo[d]isoxazol-3-yl)carbamate](/img/structure/B12971852.png)

